molecular formula C10H7NO3 B12896929 2-Formyl-1H-indole-3-carboxylic acid CAS No. 73126-42-8

2-Formyl-1H-indole-3-carboxylic acid

Cat. No.: B12896929
CAS No.: 73126-42-8
M. Wt: 189.17 g/mol
InChI Key: KIRBDEJNOMGEDZ-UHFFFAOYSA-N
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Description

2-Formyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, has a formyl group at the 2-position and a carboxylic acid group at the 3-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride as catalysts.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid.

    Reduction: 2-Hydroxymethyl-1H-indole-3-carboxylic acid.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Formyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring system is known to interact with multiple receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-1H-indole-3-carboxylic acid is unique due to the presence of both the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

CAS No.

73126-42-8

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-formyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-5-8-9(10(13)14)6-3-1-2-4-7(6)11-8/h1-5,11H,(H,13,14)

InChI Key

KIRBDEJNOMGEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)C(=O)O

Origin of Product

United States

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